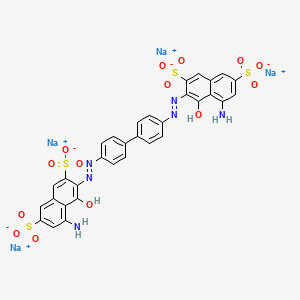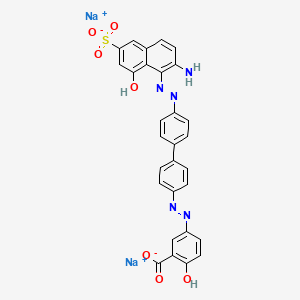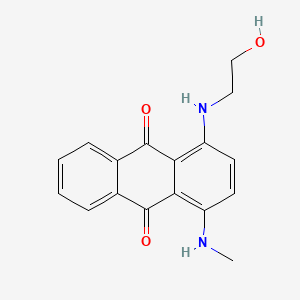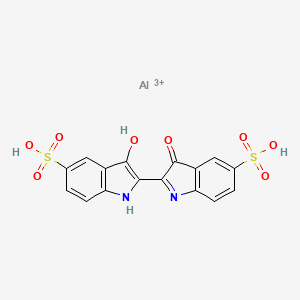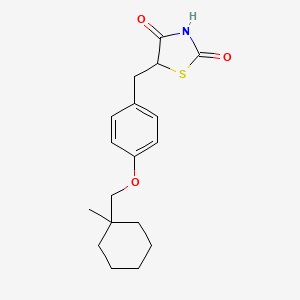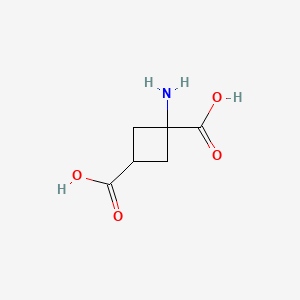
1-氨基环丁烷-1,3-二羧酸
描述
1-Aminocyclobutane-1,3-dicarboxylic acid, also known as cis-ACBD, is a selective, competitive L-glutamate uptake inhibitor . It has been found to increase basal and potassium evoked D-aspartate release .
Synthesis Analysis
The synthesis of 1-Aminocyclobutane-1,3-dicarboxylic acid involves several steps. For example, α-truxillic acid or 2,4-diphenylcyclobutane-1,3-dicarboxylic acid, a type of CBDA, was synthesized from commercially available trans-cinnamic acid . Another method involves a Knoevenagel condensation between furfural and malonic acid, followed by decarboxylation .Molecular Structure Analysis
The molecular formula of 1-Aminocyclobutane-1,3-dicarboxylic acid is C6H9NO4 . The InChI representation is InChI=1S/C6H9NO4/c7-6 (5 (10)11)1-3 (2-6)4 (8)9/h3H,1-2,7H2, (H,8,9) (H,10,11) . The Canonical SMILES representation is C1C (CC1 (C (=O)O)N)C (=O)O .Physical And Chemical Properties Analysis
The molecular weight of 1-Aminocyclobutane-1,3-dicarboxylic acid is 159.14 g/mol . It is soluble in 0.1 M NaOH (12 mg/mL), 0.1 M HCl (14 mg/mL), and water (5.2 mg/mL), but insoluble in methanol .科学研究应用
L-Glutamate Uptake Inhibitor
“1-Aminocyclobutane-1,3-dicarboxylic acid” acts as a selective, competitive L-glutamate uptake inhibitor . This means it can inhibit the uptake of the neurotransmitter glutamate, which plays a crucial role in the central nervous system. The inhibition constant (IC50) is 30 μM .
Increases D-Aspartate Release
This compound has been found to increase both basal and potassium-evoked D-aspartate release . This suggests that it could influence the release of this important neurotransmitter, which is involved in various physiological processes.
NMDA Receptor Agonist
“1-Aminocyclobutane-1,3-dicarboxylic acid” is also a potent and selective NMDA receptor agonist . NMDA receptors are a type of glutamate receptor, and they play a key role in controlling synaptic plasticity and memory function.
Synthesis of Related Compounds
This compound has been used in the synthesis of a series of 3-carboxy-, 3-(carboxymethyl)-, 3-(omega-phosphonoalkyl)-1-aminocyclobutane-1-carboxylic acids . These related compounds have been evaluated as agonists or antagonists of neurotransmission at excitatory amino acid receptors, particularly N-methyl-D-aspartic acid (NMDA) receptors .
作用机制
Target of Action
1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
ACBD interacts with the NMDA receptor, modulating glutamatergic neurotransmission . It acts as a selective, competitive L-glutamate uptake inhibitor , increasing basal and potassium-evoked D-aspartate release .
Biochemical Pathways
The primary biochemical pathway affected by ACBD is the glutamatergic neurotransmission pathway . By acting as an agonist at the NMDA receptor, ACBD can modulate the activity of this pathway, influencing the transmission of signals in the nervous system .
Pharmacokinetics
ACBD is soluble in 0.1 M NaOH, 0.1 M HCl, and water, but insoluble in methanol . This suggests that ACBD may be absorbed and distributed in the body through aqueous biological fluids.
Result of Action
The action of ACBD on the NMDA receptor and its modulation of glutamatergic neurotransmission can have various effects at the molecular and cellular levels. For instance, it can influence synaptic plasticity, which is crucial for learning and memory . Additionally, by increasing D-aspartate release, ACBD may affect the excitability of neurons .
安全和危害
属性
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYWPBNZXRMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922431, DTXSID601312880 | |
| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,4-Methanoglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclobutane-1,3-dicarboxylic acid | |
CAS RN |
73550-55-7, 117488-23-0 | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Methanoglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,4-Methanoglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is special about the structure of 1-Aminocyclobutane-1,3-dicarboxylic acid and how does it affect its activity compared to other similar compounds?
A1: 1-Aminocyclobutane-1,3-dicarboxylic acid exists as two isomers: cis and trans. The trans isomer is a particularly potent agonist of N-methyl-D-aspartic acid (NMDA) receptors, demonstrating approximately 20 times greater activity than NMDA itself. [, ] This enhanced potency is attributed to the conformational restriction imposed by the cyclobutane ring, which likely optimizes the molecule's interaction with the receptor binding site. [, ] In contrast, the cis isomer exhibits significantly lower potency, being only 1/3 as active as NMDA. [] This difference highlights the importance of stereochemistry in determining biological activity.
Q2: How does 1-Aminocyclobutane-1,3-dicarboxylic acid interact with NMDA receptors?
A2: While the exact binding mechanism of 1-Aminocyclobutane-1,3-dicarboxylic acid to NMDA receptors hasn't been fully elucidated by these specific studies, it acts as an agonist, similar to NMDA. [] This implies that it binds to the glutamate recognition site on the NMDA receptor, triggering channel opening and neuronal depolarization. [, ] Further research, potentially employing techniques like X-ray crystallography or molecular modeling, would be required to determine the precise binding interactions.
Q3: Have researchers investigated modifying the structure of 1-Aminocyclobutane-1,3-dicarboxylic acid to further enhance its activity or selectivity?
A3: Yes, studies have explored modifications to the basic structure of 1-Aminocyclobutane-1,3-dicarboxylic acid. One study successfully synthesized a derivative with an additional acetic acid substituent on the cyclobutane ring. [] Although the exact impact of this modification on NMDA receptor activity wasn't reported in the provided abstract, it underscores the potential for generating novel analogs with altered pharmacological profiles.
Q4: Besides its action on NMDA receptors, does 1-Aminocyclobutane-1,3-dicarboxylic acid interact with other biological targets?
A4: Research indicates that the cis isomer of 1-Aminocyclobutane-1,3-dicarboxylic acid effectively inhibits the high-affinity uptake of L-glutamic acid into rat cortical synaptosomes. [] This suggests that it might interfere with glutamate transporters, which play a crucial role in regulating glutamate levels within synapses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)
![6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1669005.png)
![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)
![9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1669008.png)


